N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034482-22-7
VCID: VC4168386
InChI: InChI=1S/C20H16N2O4S/c23-18(16-12-27-19(22-16)14-5-2-1-3-6-14)21-13-20(24,15-8-10-25-11-15)17-7-4-9-26-17/h1-12,24H,13H2,(H,21,23)
SMILES: C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Molecular Formula: C20H16N2O4S
Molecular Weight: 380.42

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide

CAS No.: 2034482-22-7

Cat. No.: VC4168386

Molecular Formula: C20H16N2O4S

Molecular Weight: 380.42

* For research use only. Not for human or veterinary use.

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide - 2034482-22-7

Specification

CAS No. 2034482-22-7
Molecular Formula C20H16N2O4S
Molecular Weight 380.42
IUPAC Name N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C20H16N2O4S/c23-18(16-12-27-19(22-16)14-5-2-1-3-6-14)21-13-20(24,15-8-10-25-11-15)17-7-4-9-26-17/h1-12,24H,13H2,(H,21,23)
Standard InChI Key MEDOBVATQNXZKA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines:

  • 1,3-Thiazole ring: A five-membered aromatic ring with nitrogen and sulfur atoms at positions 1 and 3.

  • Phenyl group: Attached at position 2 of the thiazole.

  • Carboxamide group: Linked to position 4 of the thiazole.

  • Hydroxyethyl side chain: Substituted with furan-2-yl and furan-3-yl groups at the β-carbon.

Key Features:

  • Molecular Formula: C20H17N3O4S\text{C}_{20}\text{H}_{17}\text{N}_3\text{O}_4\text{S}

  • Molecular Weight: 395.43 g/mol (calculated).

  • Hydrogen Bond Donors/Acceptors: 2 donors (hydroxyl, amide) and 6 acceptors (furan oxygens, thiazole nitrogen, carbonyl oxygen) .

Synthesis and Chemical Reactivity

Physicochemical Properties

PropertyValue/DescriptionSource Analogs
SolubilityModerate in DMSO, ethanol; low in H₂O
LogP (Partition Coefficient)~2.8 (predicted)
Melting Point180–185°C (estimated)

Biological Activities and Mechanisms

Hypothesized Mechanism for Target Compound:

  • Furan rings: Penetrate lipid bilayers due to hydrophobicity .

  • Thiazole-carboxamide: Inhibits enzymes (e.g., dihydrofolate reductase) critical for microbial DNA synthesis .

Anticancer Activity

Thiazole-carboxamides demonstrate cytotoxicity via apoptosis induction and cell cycle arrest:

  • Compound 12 (N-(4-(3-aminophenyl(thiazol-2-yl)acetamide)) inhibited melanoma (A375) and leukemia (K562) cells at IC₅₀ = 1.2–2.5 µM .

  • Furan moieties enhance DNA intercalation and topoisomerase inhibition .

Pharmacokinetic and Toxicity Profile

ADMET Predictions

ParameterPredictionBasis
Bioavailability65–70% (moderate)LogP and solubility
CYP450 InhibitionLikely (due to furan metabolism)
HepatotoxicityLow risk (analog data)

Applications and Future Directions

Therapeutic Prospects

  • Antimicrobial Agent: Potential for drug-resistant infections .

  • Oncology: Combinatorial therapy with DNA-targeting agents .

Research Gaps

  • In vivo efficacy: No published animal studies.

  • Structure-Activity Relationships (SAR): Impact of furan isomerism (2-yl vs. 3-yl) remains unexplored.

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